molecular formula C16H19N3O3S2 B11605362 N-(butylcarbamoyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide

N-(butylcarbamoyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide

Cat. No.: B11605362
M. Wt: 365.5 g/mol
InChI Key: HISZPWWZUGFOKW-UHFFFAOYSA-N
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Description

3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA is a complex organic compound that features a thiophene ring, a sulfonyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane and sulfur sources.

    Sulfonylation: The thiophene derivative is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the Urea Moiety: The final step involves the reaction of the sulfonylated thiophene derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene ring and sulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.

    Sulfonyl Ureas: Compounds like tolbutamide and glibenclamide.

Uniqueness

3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA is unique due to the combination of its thiophene ring, sulfonyl group, and urea moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

1-butyl-3-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylurea

InChI

InChI=1S/C16H19N3O3S2/c1-2-3-10-17-16(20)19-24(21,22)15-8-6-13(7-9-15)18-12-14-5-4-11-23-14/h4-9,11-12H,2-3,10H2,1H3,(H2,17,19,20)

InChI Key

HISZPWWZUGFOKW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CS2

Origin of Product

United States

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